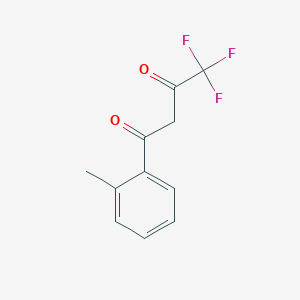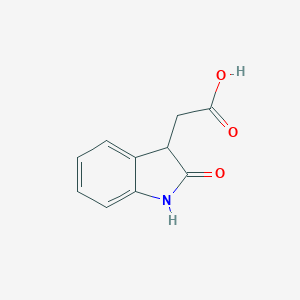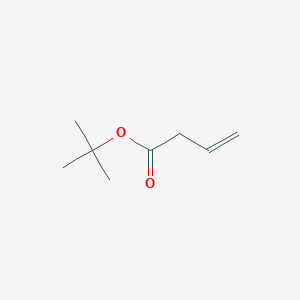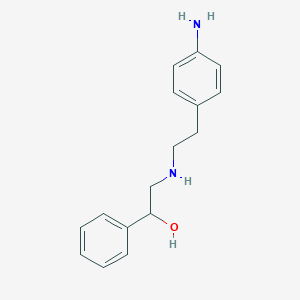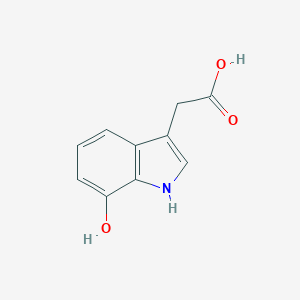
2-(7-羟基-1H-吲哚-3-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-hydroxy-1H-indol-3-yl)acetic Acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives possess various biological activities, making them of great interest in scientific research and industrial applications .
科学研究应用
2-(7-hydroxy-1H-indol-3-yl)acetic Acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: This compound plays a role in studying plant hormones, as indole-3-acetic acid is a well-known plant hormone.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
作用机制
Target of Action
2-(7-hydroxy-1H-indol-3-yl)acetic Acid, also known as a derivative of indole-3-acetic acid, is known to target interleukin-2 . Interleukin-2 is a type of cytokine signaling molecule in the immune system. It plays a role in the regulation of immune responses, particularly in the activation and proliferation of T cells.
Mode of Action
It is known that indole derivatives bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound. The interaction with its targets may result in changes in cellular processes, potentially influencing the immune response.
Biochemical Pathways
Indole-3-acetic acid, a related compound, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that 2-(7-hydroxy-1H-indol-3-yl)acetic Acid might also be involved in similar biochemical pathways.
Pharmacokinetics
The compound’s solubility, molecular weight, and other physicochemical properties can influence its bioavailability .
Result of Action
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 2-(7-hydroxy-1H-indol-3-yl)acetic Acid might have similar effects.
生化分析
Biochemical Properties
The biochemical properties of 2-(7-hydroxy-1H-indol-3-yl)acetic Acid are largely derived from its indole structure . Indole derivatives are known to interact with multiple receptors, which can be beneficial in developing new therapeutic derivatives
Cellular Effects
Indole derivatives, including 2-(7-hydroxy-1H-indol-3-yl)acetic Acid, have shown various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
The synthesis of 2-(7-hydroxy-1H-indol-3-yl)acetic Acid typically involves the Fischer indole synthesis, where hydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For example, hydrazine under reflux in acetic acid can yield a mixture of indole derivatives . Industrial production methods often involve optimizing reaction conditions to improve yield and purity.
化学反应分析
2-(7-hydroxy-1H-indol-3-yl)acetic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into more reduced forms of indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
2-(7-hydroxy-1H-indol-3-yl)acetic Acid is unique due to its specific structure and biological activities. Similar compounds include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxaldehyde: Used in the synthesis of various indole derivatives.
Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.
These compounds share the indole nucleus but differ in their functional groups and specific applications.
属性
IUPAC Name |
2-(7-hydroxy-1H-indol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-3-1-2-7-6(4-9(13)14)5-11-10(7)8/h1-3,5,11-12H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSRGWAMLYAJNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC=C2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
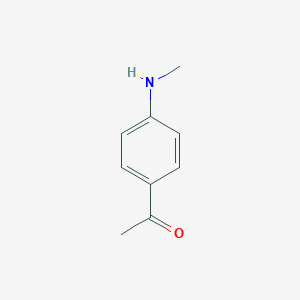
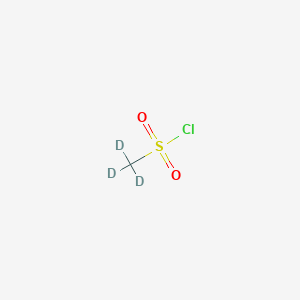
![2,2/'-Bibicyclo[2.2.1]heptane](/img/structure/B103976.png)
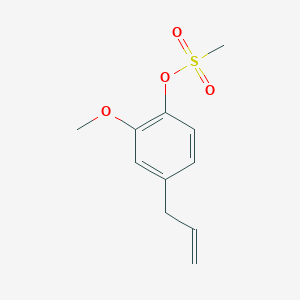
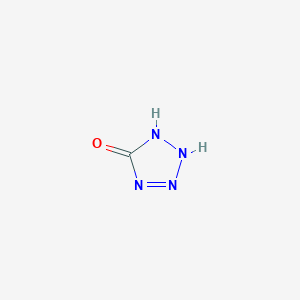
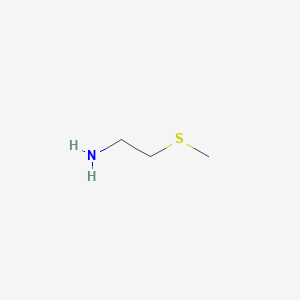
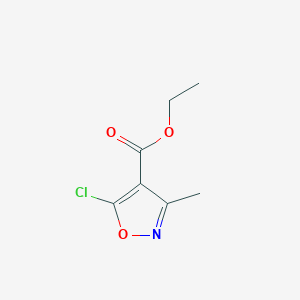
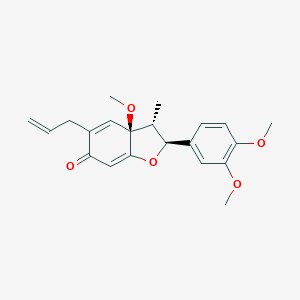
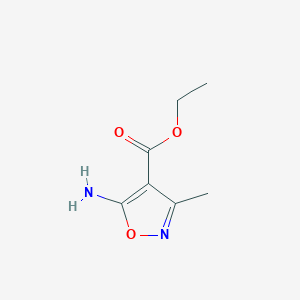
![N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide](/img/structure/B103990.png)
